molecular formula C25H36O5 B14456089 20-Oxopregn-5-ene-3,16-diyl diacetate CAS No. 75190-78-2

20-Oxopregn-5-ene-3,16-diyl diacetate

Cat. No.: B14456089
CAS No.: 75190-78-2
M. Wt: 416.5 g/mol
InChI Key: SMCQXKQWSCYFRG-UHFFFAOYSA-N
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Description

20-Oxopregn-5-ene-3,16-diyl diacetate is a steroidal derivative characterized by a pregnane backbone with acetyloxy groups at positions 3 and 16 and a ketone at position 20. Its molecular structure (C₂₅H₃₄O₆) includes a conjugated diene system (Δ⁵) and a rigid tetracyclic framework, which contribute to its biochemical stability and interactions with biological targets . The compound’s crystallographic data reveal a mean (C–C) bond length of 0.004 Å and a disordered main residue, indicating conformational flexibility in the side chain .

Properties

CAS No.

75190-78-2

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(17-acetyl-16-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C25H36O5/c1-14(26)23-22(30-16(3)28)13-21-19-7-6-17-12-18(29-15(2)27)8-10-24(17,4)20(19)9-11-25(21,23)5/h6,18-23H,7-13H2,1-5H3

InChI Key

SMCQXKQWSCYFRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Oxopregn-5-ene-3,16-diyl diacetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Oxidation: Introduction of the oxo group at the 20th position.

    Acetylation: Introduction of acetate groups at the 3rd and 16th positions.

Common reagents used in these reactions include acetic anhydride and pyridine for acetylation, and oxidizing agents like chromium trioxide for oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

20-Oxopregn-5-ene-3,16-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to hydroxyl.

    Substitution: Replacement of acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction can yield diols.

Scientific Research Applications

20-Oxopregn-5-ene-3,16-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Industry: Used in the production of steroidal hormones and other related compounds.

Mechanism of Action

The mechanism of action of 20-Oxopregn-5-ene-3,16-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Biological Activity Key Findings References
20-Oxopregn-5-ene-3,16-diyl diacetate Δ⁵-pregnane backbone; 3β,16α-diacetate; 20-ketone Antiproliferative, potential anticancer Inhibits cancer cell growth via undefined mechanisms
(25R)-22,25-dioxo-27-norcholest-5-en-3β,16-diyl diacetate (7) Norcholestane backbone; 3β,16-diacetate; 22,25-diketone Acaricidal, plant growth modulation Enhanced acaricidal activity due to side-chain oxidation
N-Benzylpyrrolo[2′,3′,4′,5′:22,23,24,25]-27-norcholest-5-ene 3β,16-diyl diacetate (8a) Pyrrolo-fused norcholestane; 3β,16-diacetate; N-benzyl substituent Plant growth promotion Structural fusion enhances bioactivity in agricultural applications
16α,17α-Epoxypregn-5-ene-3β,20α-diol 3,20-diacetate Δ⁵-pregnane; 3β,20α-diacetate; 16α,17α-epoxide Synthetic intermediate Rearranges under Grignard conditions to form 20-ketone derivatives
Key Structural Insights:
  • Backbone Modifications: Compound 7 and 8a feature norcholestane frameworks, which lack the C27 methyl group present in this compound.
  • Functional Groups : The 20-ketone in this compound distinguishes it from epoxide-containing analogues (e.g., 16α,17α-epoxypregn-5-ene-3β,20α-diol diacetate), which are more reactive under basic conditions .
  • Conformational Flexibility : Crystallographic studies of this compound highlight disorder in the C21 residue, suggesting dynamic side-chain conformations that may influence receptor interactions .

Chemical Reactivity

  • Metabolic Stability: The diacetate groups in this compound may confer resistance to esterase-mediated hydrolysis compared to monoacetates, prolonging its biological half-life .

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